molecular formula C17H20BrN B2370758 Benzyl(3-bromo-2-phenylpropyl)methylamine CAS No. 1487758-05-3

Benzyl(3-bromo-2-phenylpropyl)methylamine

Cat. No. B2370758
CAS RN: 1487758-05-3
M. Wt: 318.258
InChI Key: ZMUSHPCHOQOMRG-UHFFFAOYSA-N
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Description

“Benzyl(3-bromo-2-phenylpropyl)methylamine” is a chemical compound with the molecular formula C17H20BrN . It’s widely studied for its biological properties and potential impact in various fields of research.


Molecular Structure Analysis

The molecular structure of “this compound” consists of 17 carbon atoms, 20 hydrogen atoms, 1 bromine atom, and 1 nitrogen atom . For a detailed structural analysis, please refer to resources like PubChem .


Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 318.258. More detailed physical and chemical properties can be found on resources like PubChem .

Scientific Research Applications

Synthesis and Chemical Properties

  • Amination of Bromoethylester

    The nucleophilic amination of bromoethylester of cyclopentano-phosphatidic acid using monomethylamine and N-benzyl-N-methylamine demonstrated the utility of these compounds in synthesis. The latter reagent was particularly successful, showcasing the potential application of benzyl(3-bromo-2-phenylpropyl)methylamine in such processes (Pajouhesh & Hancock, 1984).

  • Catalytic Amide-Base System

    A study described the catalytic system involving tetramethylammonium fluoride and N(TMS)3 for the deprotonative coupling of benzylic C(sp3)-H bonds with carbonyls. This method effectively used various methylheteroarenes as nucleophiles, demonstrating the potential application of this compound in this context (Shigeno et al., 2019).

  • Palladium-Catalyzed, Allylic Amination

    The compound was used in the synthesis of d-forosamine through a palladium-catalyzed, allylic amination process. This demonstrates its utility in the creation of complex sugar structures and potentially in pharmaceutical synthesis (Baer & Hanna, 1981).

Chemical Reactions and Complexes

  • Oxorhenium(V) Complexes

    A study on the synthesis and reactivity of Oxorhenium(V) complexes with this compound highlighted its role in forming organometallic complexes, which could have implications in catalysis and material science (Robbins et al., 2015).

  • Ruthenium(II)-Catalyzed Arylation

    The compound's role in a ruthenium(II)-catalyzed protocol for the direct arylation of benzylic amines using aryl halides is another key application, showcasing its versatility in advanced organic synthesis (Dastbaravardeh et al., 2012).

Mechanism of Action

The mechanism of action of “Benzyl(3-bromo-2-phenylpropyl)methylamine” is not specified in the search results. Its biological activities might be the subject of ongoing research .

Safety and Hazards

For safety and hazards information, it’s recommended to refer to the material safety data sheet (MSDS) provided by the chemical supplier .

properties

IUPAC Name

N-benzyl-3-bromo-N-methyl-2-phenylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20BrN/c1-19(13-15-8-4-2-5-9-15)14-17(12-18)16-10-6-3-7-11-16/h2-11,17H,12-14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMUSHPCHOQOMRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)CC(CBr)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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